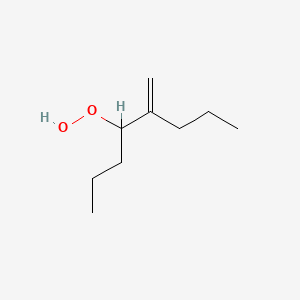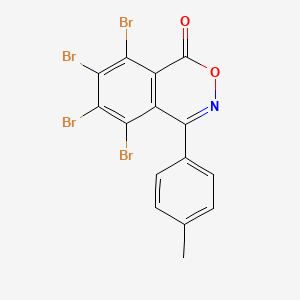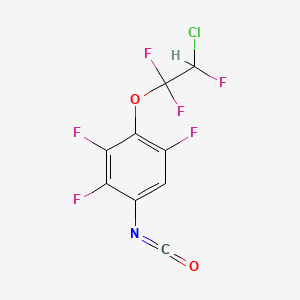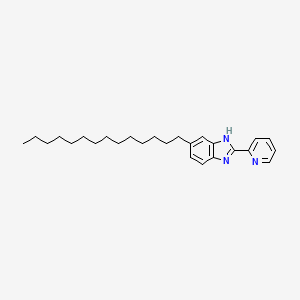
5-Methylideneoctane-4-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylideneoctane-4-peroxol is an organic compound characterized by the presence of a peroxol group It is a derivative of octane, with a methylidene group at the fifth position and a peroxol group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylideneoctane-4-peroxol typically involves the reaction of octane derivatives with peroxides under controlled conditions. One common method is the hydroperoxidation of 5-methylideneoctane using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition of the peroxol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The peroxol group can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the peroxol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
5-Methylideneoctane-4-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methylideneoctane-4-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress and modulate cellular pathways. The compound’s effects are mediated through the activation or inhibition of specific molecular targets, leading to various biological responses.
Comparación Con Compuestos Similares
- 5-Methylideneoctane-4-hydroperoxide
- 5-Methylideneoctane-4-oxide
- 5-Methylideneoctane-4-alcohol
Comparison: 5-Methylideneoctane-4-peroxol is unique due to its peroxol group, which imparts distinct chemical reactivity compared to similar compounds. The presence of the peroxol group allows it to participate in specific oxidation and reduction reactions that are not possible with other derivatives. This uniqueness makes it valuable in various applications, particularly in fields requiring oxidative or reductive transformations.
Propiedades
Número CAS |
142921-13-9 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
4-hydroperoxy-5-methylideneoctane |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(11-10)7-5-2/h9-10H,3-7H2,1-2H3 |
Clave InChI |
KKMFCOURVQDGKN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=C)CCC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)
![1-{2-[(3-Phenylprop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12551480.png)

![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)


![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)

![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
